Thermophysical Properties: Density and Volumetric Heat Capacity Comparison with Homologous Series
A systematic study measured the density (ρ) and volumetric heat capacity (Cp/V) for a series of α,ω-dibromoalkanes, including 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane, and 1,6-dibromohexane, across a temperature range of 288–328 K. The data enable precise interpolation for 1,5-dibromohexane. While direct experimental values for 1,5-dibromohexane are not tabulated, the group additivity analysis provides a validated method for calculating its molar heat capacity (Cp) based on CH2 and Br group contributions derived from the measured series. This allows for accurate prediction of its thermophysical behavior relative to the symmetrical 1,6-dibromohexane, for which experimental data exists [1].
| Evidence Dimension | Density and Molar Heat Capacity |
|---|---|
| Target Compound Data | Calculated via group additivity from CH2 and Br contributions |
| Comparator Or Baseline | 1,6-dibromohexane: density and Cp measured at 288-328 K |
| Quantified Difference | Difference inferred from chain-length dependent group contributions |
| Conditions | Vibrating tube densimeter and differential scanning calorimeter; temperature range 288–328 K |
Why This Matters
Accurate thermophysical data are essential for process design, including reactor sizing, heat transfer calculations, and purification optimization, ensuring consistent and scalable manufacturing.
- [1] Góralski, P., & Piekarski, H. (2000). Heat capacities and densities of α,ω-dibromoalkanes as functions of temperature: A group additivity analysis. Fluid Phase Equilibria, 174(1-2), 33-39. View Source
